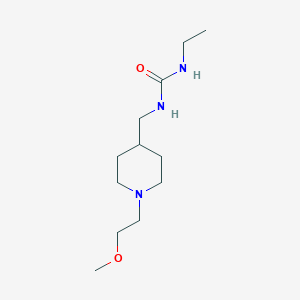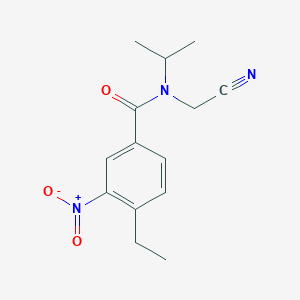
(Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidin-4-one is a chemical scaffold that is often used in the development of anticancer agents . Derivatives of thiazolidin-4-one have been extensively researched and have shown significant anticancer activities .
Synthesis Analysis
Various synthetic strategies have been developed to create thiazolidin-4-one derivatives . These include synthetic, green, and nanomaterial-based synthesis routes .Molecular Structure Analysis
Thiazolidin-4-one derivatives have been synthesized via Ullmann reaction followed by condensation of 1-nitrophenyl-4-piperidones with thiosemicarbazides and then cyclisation with ethylchloroacetate .Chemical Reactions Analysis
Thiazolidin-4-one derivatives play a role in anticancer activity by inhibiting various enzymes and cell lines .Applications De Recherche Scientifique
1. Heterocyclic Synthesis and Structure Elucidation
Synthesis of Derivatives
4-Thiazolidinones, including compounds like (Z)-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one, serve as key intermediates in synthesizing various derivatives, such as 2-arylimino-5-arylidene-4-thiazolidinones. These are synthesized through nucleophilic addition reactions, highlighting their utility in heterocyclic synthesis (Behbehani & Ibrahim, 2012).
Structural Analysis
The use of X-ray single crystal technique in these syntheses aids in structure elucidation and determination of Z/E potential isomerism configurations, crucial for understanding the chemical behavior and potential applications of these compounds (Behbehani & Ibrahim, 2012).
2. Biological Activities and Applications
Medicinal Chemistry
1,3-Thiazolidin-4-ones, the class of compounds to which this compound belongs, are significant in medicinal chemistry. They are used as synthons for various biologically active compounds due to their diverse biological activities (Cunico, Gomes, & Vellasco, 2008).
Synthesis of Spiro-Heterocycles
The compound 2-phenylimino-1,3-thiazolidin-4-one is utilized in the synthesis of spiro-heterocycles, which are of interest due to their potential biological activities (Dalloul, 2009).
3. Eco-Friendly Synthesis Methods
- Green Chemistry Approaches: Novel synthesis methods, such as the "one-pot" multicomponent reaction utilizing microwave irradiation and activated fly ash catalysts, have been developed for thiazolidin-4-ones. These methods highlight the focus on eco-friendly and efficient synthesis techniques (Kanagarajan, Thanusu, & Gopalakrishnan, 2009).
4. Anticonvulsant Activity
- Potential in Neuropharmacology: Certain derivatives of 2-(substituted-imino)thiazolidin-4-ones, including those structurally related to this compound, have shown promise in anticonvulsant applications, demonstrating the potential of these compounds in neuropharmacology (Gong et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-pentylsulfonyl-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-2-3-7-10-21(18,19)16-13(17)11-20-14(16)15-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFBKFLTHXTRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)N1C(=O)CSC1=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2694335.png)

![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2694339.png)


![N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694342.png)





![2-Chloro-N-[2-(4-methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2694355.png)
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2694357.png)